molecular formula C20H22N2O6 B2904471 methyl 4-({[2-methoxy-2-(2-methoxyphenyl)ethyl]carbamoyl}formamido)benzoate CAS No. 1788558-75-7

methyl 4-({[2-methoxy-2-(2-methoxyphenyl)ethyl]carbamoyl}formamido)benzoate

Cat. No.: B2904471
CAS No.: 1788558-75-7
M. Wt: 386.404
InChI Key: WUAKHDZAWWTBTP-UHFFFAOYSA-N
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Description

Methyl 4-({[2-methoxy-2-(2-methoxyphenyl)ethyl]carbamoyl}formamido)benzoate is a complex organic compound with a unique structure that includes multiple functional groups

Scientific Research Applications

Methyl 4-({[2-methoxy-2-(2-methoxyphenyl)ethyl]carbamoyl}formamido)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[2-methoxy-2-(2-methoxyphenyl)ethyl]carbamoyl}formamido)benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoate ester, followed by the introduction of the carbamoyl and formamido groups through a series of nucleophilic substitution and condensation reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality and efficiency. Industrial methods also focus on optimizing the use of raw materials and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[2-methoxy-2-(2-methoxyphenyl)ethyl]carbamoyl}formamido)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbamoyl or formamido groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of methyl 4-({[2-methoxy-2-(2-methoxyphenyl)ethyl]carbamoyl}formamido)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(2-methoxy-2-oxoethyl)benzoate
  • 4-Methylphenyl benzoate
  • Methyl 2-methylbenzoate
  • Methyl 4-methoxy-2-(2-methoxy-2-oxoethoxy)benzoate

Uniqueness

Methyl 4-({[2-methoxy-2-(2-methoxyphenyl)ethyl]carbamoyl}formamido)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

methyl 4-[[2-[[2-methoxy-2-(2-methoxyphenyl)ethyl]amino]-2-oxoacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O6/c1-26-16-7-5-4-6-15(16)17(27-2)12-21-18(23)19(24)22-14-10-8-13(9-11-14)20(25)28-3/h4-11,17H,12H2,1-3H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUAKHDZAWWTBTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CNC(=O)C(=O)NC2=CC=C(C=C2)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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